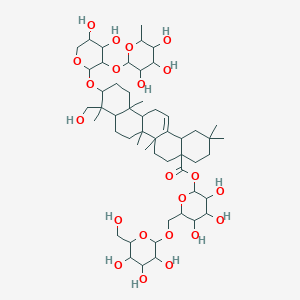

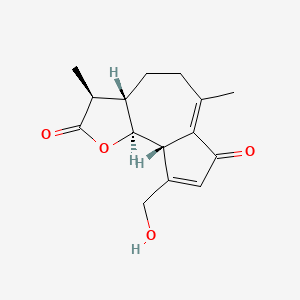

![molecular formula C21H29N3O B1254957 N-(5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)-2,2-dimethylpropanamide](/img/structure/B1254957.png)

N-(5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)-2,2-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SDZ-208911 is a small molecule drug initially developed by Novartis Pharma AG. It is a chemical compound with the molecular formula C21H29N3O and is primarily associated with the treatment of behavioral disorders . The compound has been studied for its effects on dopamine receptors, particularly in the context of methamphetamine-induced behaviors .

Chemical Reactions Analysis

SDZ-208911 undergoes various chemical reactions, primarily involving its interaction with dopamine receptors. The compound has been studied for its partial agonist activity at dopamine D1 and D2 receptors . Common reagents and conditions used in these reactions include dopamine receptor blockers and low-efficacy agonists. The major products formed from these reactions are typically related to the modulation of dopamine receptor activity, which can influence behavioral outcomes .

Scientific Research Applications

SDZ-208911 has been extensively studied in the field of psychopharmacology. Its primary application is in the study of dopamine receptor activity and its effects on behavior. The compound has been used in research involving methamphetamine-trained monkeys to understand the discriminative-stimulus effects of methamphetamine . Additionally, SDZ-208911 has been explored for its potential therapeutic applications in treating behavioral disorders, although its development was discontinued after Phase 1 clinical trials .

Mechanism of Action

The mechanism of action of SDZ-208911 involves its interaction with dopamine receptors. It acts as a partial agonist at both D1 and D2 dopamine receptors, which means it can activate these receptors but not to the full extent as a full agonist . This partial agonist activity allows SDZ-208911 to modulate dopamine receptor activity, potentially reducing the effects of methamphetamine and other stimulants. The molecular targets and pathways involved include the dopaminergic system, which plays a crucial role in regulating mood, behavior, and cognition .

Comparison with Similar Compounds

SDZ-208911 is part of a series of ergoline compounds developed by Sandoz (now Novartis). Similar compounds include SDZ-208912 and SDZ-212-327, which also exhibit partial agonist activity at dopamine receptors . Compared to these compounds, SDZ-208911 has a unique profile in terms of its efficacy and potency at dopamine receptors. While SDZ-208912 shows minimal activity, SDZ-208911 demonstrates a higher level of partial agonist activity, making it a valuable tool in studying dopaminergic mechanisms .

References

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula |

C21H29N3O |

|---|---|

Molecular Weight |

339.5 g/mol |

IUPAC Name |

N-(5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C21H29N3O/c1-12-15-10-18-16(14-7-6-8-17(22-12)19(14)15)9-13(11-24(18)5)23-20(25)21(2,3)4/h6-8,13,16,18,22H,9-11H2,1-5H3,(H,23,25) |

InChI Key |

ZNMWUMGOSWLWOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CC3C(CC(CN3C)NC(=O)C(C)(C)C)C4=C2C(=CC=C4)N1 |

Synonyms |

N-(2,6-dimethylergoline-8-yl)-2,2-dimethylpropanamide SDZ 208-911 SDZ-208-911 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

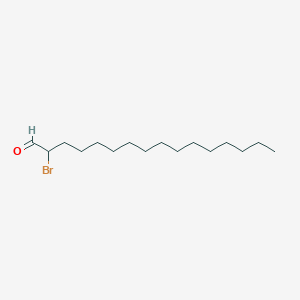

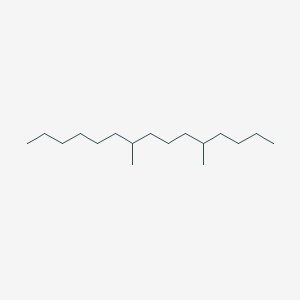

![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1254876.png)

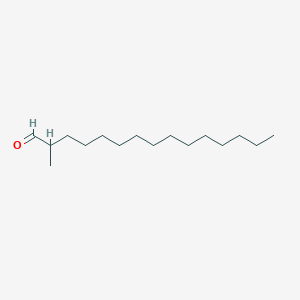

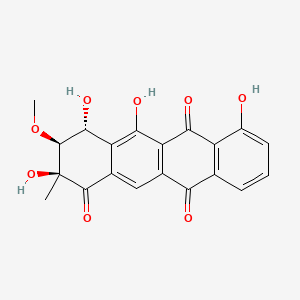

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B1254884.png)

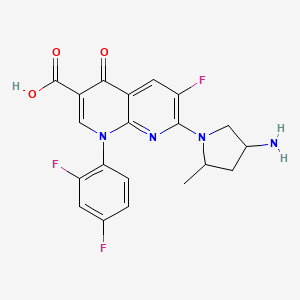

![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17S)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1254888.png)